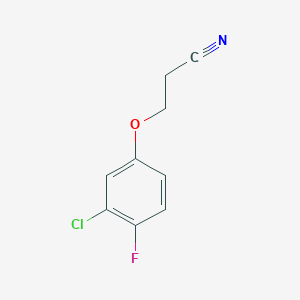

3-(3-Chloro-4-fluoro-phenoxy)propanenitrile

Description

3-(3-Chloro-4-fluoro-phenoxy)propanenitrile is an organic compound with the molecular formula C9H7ClFNO It is characterized by the presence of a chloro and fluoro substituent on a phenoxy ring, attached to a propanenitrile group

Properties

IUPAC Name |

3-(3-chloro-4-fluorophenoxy)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFNO/c10-8-6-7(2-3-9(8)11)13-5-1-4-12/h2-3,6H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRVXIHAOKDPMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCC#N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluoro-phenoxy)propanenitrile typically involves the reaction of 3-chloro-4-fluoroaniline with propionitrile under specific conditions. One common method includes a Friedel-Crafts acylation followed by a substitution reaction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluoro-phenoxy)propanenitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenoxy ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted phenoxypropanenitriles, while oxidation and reduction can lead to different oxidized or reduced derivatives.

Scientific Research Applications

3-(3-Chloro-4-fluoro-phenoxy)propanenitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluoro-phenoxy)propanenitrile involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenoxy ring can interact with enzymes or receptors, potentially inhibiting their activity. The propanenitrile group can also play a role in binding to these targets, affecting their function and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

- 3-Chloro-4-fluorophenylboronic acid

- 4-Fluoro-3-phenoxybenzaldehyde

- 3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine

Uniqueness

3-(3-Chloro-4-fluoro-phenoxy)propanenitrile is unique due to its specific combination of chloro and fluoro substituents on the phenoxy ring, along with the propanenitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

3-(3-Chloro-4-fluoro-phenoxy)propanenitrile is a synthetic organic compound that has garnered attention in various fields, particularly medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClFNO. The compound features a phenoxy group with chlorine and fluorine substitutions, which are known to enhance its chemical reactivity and biological interactions. The presence of the propanenitrile group further contributes to its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, such as MCF-7 and MDA-MB-231, with IC50 values indicating effective growth inhibition compared to standard chemotherapy agents like 5-Fluorouracil (5-FU) .

Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant apoptosis induction. The compound increased caspase 9 levels, suggesting a mechanism involving the intrinsic apoptotic pathway. The selectivity index was notably higher than that of 5-FU, indicating a potentially safer profile for normal cells .

Study 2: Antimicrobial Activity

In another study assessing antimicrobial efficacy, this compound displayed potent activity against Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to disrupting bacterial cell wall synthesis, which is critical for bacterial survival .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.